Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate
Description
This compound is a tert-butyl ester featuring a bicyclic cyclohexane core substituted with both amino and aminomethyl groups in the (1r,4r)-stereochemical configuration. Its molecular formula is C₁₃H₂₄N₂O₂ (inferred from ), with applications in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors. The stereochemistry and dual amino functionalities make it a versatile intermediate for selective derivatization.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[4-(aminomethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)11(15)10-6-4-9(8-14)5-7-10/h9-11H,4-8,14-15H2,1-3H3 |
InChI Key |
MZBQCNOLQJOBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCC(CC1)CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-aminomethyl)-cyclohexanemethanamine typically involves the protection of the amine group with a Boc group, followed by the introduction of the aminomethyl group onto the cyclohexane ring. One common method involves the reaction of trans-4-aminomethylcyclohexanemethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: Industrial production of trans-4-(Boc-aminomethyl)-cyclohexanemethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Boc-aminomethyl)-cyclohexanemethanamine can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group under acidic conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-4-(Boc-aminomethyl)-cyclohexanemethanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of Boc-protected amines on biological systems. It is also used in the synthesis of peptide mimetics and other bioactive molecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, trans-4-(Boc-aminomethyl)-cyclohexanemethanamine is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of trans-4-(Boc-aminomethyl)-cyclohexanemethanamine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon removal of the Boc group, the free amine can interact with its target, leading to the desired biological or chemical effect. The pathways involved include nucleophilic attack, hydrogen bonding, and electrostatic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Stereochemical and Electronic Effects
- Stereochemistry : The (1r,4r) configuration in the target compound (shared with and 7 ) ensures spatial alignment critical for receptor binding or catalytic activity. This contrasts with compounds lacking stereochemical specificity (e.g., ).
- Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound enhances hydrogen-bonding capacity compared to simple amino-substituted analogs like tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate ( ). This increases solubility in polar solvents and reactivity in nucleophilic substitutions.
- Carbamate vs. Ester : The carbamate in offers greater hydrolytic stability than the acetamide in the target compound, making it preferable for prolonged storage.
Physical and Chemical Properties
- Solubility : The hydroxyl group in confers higher aqueous solubility (logP ~1.2) compared to the target compound (predicted logP ~2.1). Conversely, the difluoro substitution in reduces polarity, increasing lipid solubility.
- Stability : The tert-butyl ester in the target compound is more resistant to hydrolysis than ethyl ( ) or methyl esters ( ), as tert-butyl groups sterically hinder nucleophilic attack.
Research Implications
The unique combination of (1r,4r) stereochemistry, dual amino functionalities, and tert-butyl ester in the target compound positions it as a superior candidate for:
- Drug Discovery : Enhanced binding specificity compared to simpler analogs (e.g., ).
- Peptide Mimetics: The aminomethyl group allows for selective conjugation, unlike carbamates ( ) or esters ( ).
- Enzyme Inhibition : The rigid cyclohexane scaffold may improve metabolic stability over flexible analogs (e.g., ).
Biological Activity
Tert-butyl 2-amino-2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetate, with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol, is an organic compound notable for its structural complexity and potential biological activity. This compound features a tert-butyl group and a cyclohexane ring with an aminomethyl substitution, which may confer unique interactions with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis pathways, and relevant studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, incorporating various reagents to achieve the desired structural configuration. The presence of functional groups allows for further modifications in synthetic pathways, making it a versatile compound in medicinal chemistry.
Synthesis Pathway
- Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
- Reagents : Common reagents include tert-butyl chloroacetate and aminomethyl cyclohexane.
- Reactions : The reactions generally involve nucleophilic substitutions and coupling reactions to form the final product.
Research indicates that this compound may exhibit significant biological activity through its interactions with various biological targets. Preliminary studies suggest that it may bind to specific receptors or enzymes, leading to various pharmacological effects.
Case Studies
-
Peptide Mimetic Synthesis : The compound has been investigated for its role in synthesizing peptide mimetics, which are crucial in drug development for enhancing bioavailability and stability.
- Findings : In vitro studies demonstrated that derivatives of this compound showed improved binding affinity to target proteins compared to traditional peptides.
-
Enzyme Inhibition Studies : Interaction studies have focused on the binding affinity of this compound to enzymes involved in metabolic pathways.
- Results : Inhibition assays revealed that certain concentrations of this compound could significantly reduce enzyme activity, indicating potential therapeutic applications in metabolic disorders.
Pharmacological Implications
The biological activity of this compound suggests several potential applications in pharmacology:
- Anticancer Activity : Initial screenings have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some studies have shown that it exhibits antimicrobial activity against specific bacterial strains, highlighting its potential as an antibiotic agent.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
